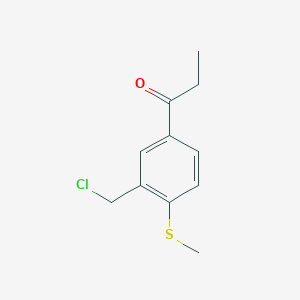
1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. It is a derivative of phenylpropanone, characterized by the presence of a chloromethyl group and a methylthio group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(chloromethyl)-4-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated and sulfur-containing substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one depends on its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. The methylthio group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, or gene expression.
Comparación Con Compuestos Similares
- 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
- 1-(3-(Chloromethyl)-4-(methylthio)phenyl)ethanone
- 1-(3-(Chloromethyl)-4-(methylthio)phenyl)butan-1-one
Comparison: 1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a distinct entity in research and industrial applications.
Actividad Biológica
1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety, which contributes to its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13ClOS
- Molar Mass : Approximately 228.74 g/mol
The unique structure of this compound allows it to participate in various biochemical interactions, making it a candidate for enzyme inhibition and modulation of protein-ligand interactions.
This compound has been observed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on enzymes and proteins, potentially leading to inhibition of their activity.
- Protein-Ligand Interactions : The methylthio group enhances lipophilicity, which may improve the compound's binding affinity to target proteins. This can influence various cellular pathways.
- Hydrogen Bonding and Hydrophobic Interactions : The carbonyl moiety can participate in hydrogen bonding, while the overall hydrophobic character can facilitate interactions with membrane proteins.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound, indicating its potential applications in pharmacology:
Case Studies
Several case studies highlight the biological significance of this compound:
- Case Study 1 : In vitro assays demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression. The inhibition was attributed to covalent modification at the enzyme's active site.
- Case Study 2 : Research involving primary human hepatocytes indicated that the compound modulated metabolic pathways linked to fatty acid oxidation, suggesting potential applications in metabolic disorders .
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-10(13)8-4-5-11(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3 |
Clave InChI |
DNGJMAUZOVRZRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)SC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















